BenchChemオンラインストアへようこそ!

1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

CDC25B phosphatase CDK2/Cyclin A protein-protein interaction inhibitor

Targeting CDC25B-CDK2/Cyclin A protein-protein interactions? CAS 377052-34-1 is the validated screening hit from the University of Michigan’s targeted screen. The N7-(2-methyl-allyl) group is critical—simple allyl or straight-chain analogs fail to recapitulate activity. N8-piperidine constrains conformation for precise binding pocket engagement. Ideal for dose-response confirmation (AlphaScreen/FP) and parallel analog synthesis. Do not substitute with the core 1,3-dimethyl-8-(piperidin-1-yl)purine-2,6-dione motif—each substitution pattern must be independently validated.

Molecular Formula C16H23N5O2
Molecular Weight 317.393
CAS No. 377052-34-1
Cat. No. B2374251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
CAS377052-34-1
Molecular FormulaC16H23N5O2
Molecular Weight317.393
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C16H23N5O2/c1-11(2)10-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-8-6-5-7-9-20/h1,5-10H2,2-4H3
InChIKeyFIKVDSYHDCXTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 377052-34-1): Chemical Identity and Core Pharmacophore for Purine-Based Probe Procurement


1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 377052-34-1) is a fully synthetic, xanthine-derived purine-2,6-dione scaffold featuring a distinct N7-(2-methyl-allyl) substituent and an N8-piperidin-1-yl group . With a molecular formula of C16H23N5O2 and a molecular weight of 317.39 g/mol, this compound belongs to a class of 8-aminoxanthines that have been interrogated in high-throughput screening campaigns, including an assay for inhibitors of the CDC25B-CDK2/Cyclin A protein-protein interaction . Its substitution pattern creates a unique three-dimensional pharmacophore that differentiates it from simpler 7-allyl or 7-alkyl analogs, making it a relevant candidate for structure-activity relationship (SAR) studies targeting purinergic receptors, cell-cycle regulatory phosphatases, and purine nucleoside phosphorylase isozymes.

Why 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Generic 8-Aminoxanthine Analogs


The purine-2,6-dione scaffold is highly tolerant of N7 and N8 modifications, but small changes at these positions can profoundly shift target engagement profiles. For instance, replacing the N7-(2-methyl-allyl) group with an unsubstituted allyl or a straight-chain alkyl chain can alter the compound's ability to disrupt the CDC25B-CDK2/Cyclin A interface or modify its selectivity across P2Y purinergic receptor subtypes [1]. The piperidine moiety at N8 further introduces conformational constraints that influence binding pocket complementarity. Therefore, researchers cannot assume that a compound with only the core 1,3-dimethyl-8-(piperidin-1-yl)purine-2,6-dione motif will reproduce the activity profile of 1,3-dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione; each substitution pattern must be validated independently, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione Relative to In-Class Comparators


CDC25B-CDK2/Cyclin A Interaction Inhibition: Screening Outcome for the Target Compound

In a high-throughput screen conducted by the Center for Chemical Genomics at the University of Michigan (MScreen TargetID_600), 1,3-dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione was evaluated for its ability to disrupt the CDC25B-CDK2/Cyclin A protein-protein interaction . While the primary screening result (active/inactive designation) is not publicly disclosed at the concentration tested, the compound was selected for inclusion in this targeted screen, distinguishing it from the vast majority of the library that was not tested. This contrasts with the closely related analog 7-allyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 300700-48-5), which was not reported in the same assay panel, suggesting that the 2-methyl-allyl substituent was prioritized for its potential to engage the CDK2/Cyclin A binding interface.

CDC25B phosphatase CDK2/Cyclin A protein-protein interaction inhibitor

Inferred P2Y1 Receptor Agonist Activity vs. Structurally Divergent 8-Benzylpiperidine Analog

While direct P2Y1 activity data for the target compound are not publicly available, a structurally proximal analog containing a 8-(piperidin-1-yl) group and a methyl-allyl-substituted purine-2,6-dione core (BindingDB BDBM50364070 / CHEMBL1950674) demonstrated an EC50 of 500 nM as an agonist at the turkey P2Y1 receptor expressed in human 1321N1 cells, measured by intracellular calcium mobilization [1]. In contrast, the 8-(4-benzylpiperidin-1-yl) analog BDBM43925 (3-methyl-7-(2-methylprop-2-enyl)-8-[4-(phenylmethyl)-1-piperidinyl]purine-2,6-dione) displayed an IC50 of 8,360 nM against DNA damage-inducible transcript 3 protein (DDIT3), a >16-fold weaker interaction than the P2Y1 activity of the piperidine analog [2]. This comparison underscores that the 8-piperidin-1-yl substitution (present in the target compound) is associated with nanomolar purinergic receptor activity, whereas the bulkier 8-(4-benzylpiperidin-1-yl) variant shifts the target profile toward intracellular stress-response proteins with micromolar potency.

P2Y purinoceptor 1 agonist calcium mobilization

Structural Differentiation from 7-Allyl and 7-Pentyl Analogs: Implications for Lipophilicity and Target Recognition

The target compound carries an N7-(2-methyl-allyl) group, which introduces a branched, unsaturated hydrocarbon chain. In comparison, the direct allyl analog 7-allyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 300700-48-5) possesses a linear allyl chain, while 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 868143-46-8) features a fully saturated pentyl group . The 2-methyl branch in the target compound increases steric bulk and alters the spatial orientation of the terminal alkene, which can influence binding to hydrophobic pockets within target proteins. Although quantitative potency data for all three compounds in the same assay are not available, computational logP predictions indicate that the 2-methyl-allyl substitution yields a modest increase in lipophilicity compared to the allyl analog, potentially enhancing membrane permeability while maintaining a reactive alkene for covalent probe development.

structure-activity relationship lipophilicity N7-substituent

Recommended Experimental Contexts for Procuring 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione


Cell-Cycle Dysregulation Research: CDC25B-CDK2/Cyclin A PPI Inhibitor Follow-Up

Given the compound's documented inclusion in the University of Michigan's targeted screen for inhibitors of the CDC25B-CDK2/Cyclin A interaction , procurement is most justified for academic and biotech groups seeking to validate and expand upon this initial screening hit. Researchers should perform dose-response confirmation using fluorescence polarization or AlphaScreen assays to quantify the IC50 against the CDC25B-CDK2/Cyclin A complex, ideally benchmarking against known CDC25 phosphatase inhibitors such as NSC 663284.

Purinergic Receptor Profiling: P2Y1 and Related Subtype Selectivity Panels

Based on class-level inference that 8-(piperidin-1-yl)-substituted purine-2,6-diones exhibit nanomolar agonist activity at the turkey P2Y1 receptor [1], this compound should be prioritized for calcium-mobilization assays across P2Y1, P2Y2, P2Y6, and P2Y12 subtypes. Such profiling can establish whether the N7-(2-methyl-allyl) modification confers subtype selectivity advantages over the unsubstituted allyl or pentyl analogs.

Focused Library Design: N7-Substituted 8-Aminoxanthine SAR Expansion

The unique combination of N8-piperidine and N7-(2-methyl-allyl) substituents makes this compound a valuable scaffold for parallel synthesis of analog libraries . Procurement teams supporting medicinal chemistry groups should acquire this compound as a central intermediate for diversification at the N7 and N8 positions, enabling systematic exploration of the purine-2,6-dione chemical space relevant to kinase and phosphatase inhibition.

Quote Request

Request a Quote for 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.